molecular formula C6H5FINO B2877716 4-Fluoro-3-iodo-2-methoxypyridine CAS No. 1806345-85-6

4-Fluoro-3-iodo-2-methoxypyridine

Cat. No.: B2877716
CAS No.: 1806345-85-6
M. Wt: 253.015
InChI Key: HDIINFLDILVLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-iodo-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5FINO It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are substituted by methoxy, iodo, and fluoro groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodo-2-methoxypyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the selective halogenation of pyridine followed by methoxylation. For instance, starting with 2-methoxypyridine, selective iodination at the 3-position and fluorination at the 4-position can be achieved using reagents like iodine monochloride (ICl) and Selectfluor® under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Fluoro-3-iodo-2-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Used in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodo-2-methoxypyridine depends on its application. In chemical reactions, the electron-withdrawing effects of the fluoro and iodo groups influence the reactivity of the pyridine ring. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-iodo-2-methoxypyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

4-fluoro-3-iodo-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIINFLDILVLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.